2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
CAS No.: 1189968-26-0
Cat. No.: VC7582743
Molecular Formula: C29H30N4O5
Molecular Weight: 514.582
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189968-26-0 |
|---|---|
| Molecular Formula | C29H30N4O5 |
| Molecular Weight | 514.582 |
| IUPAC Name | 2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
| Standard InChI | InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-13-15-21(16-14-20)33-28(36)22-9-5-7-11-24(22)32(29(33)37)19-27(35)31-23-10-6-8-12-25(23)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
| Standard InChI Key | AIJGEKUWBAZCNJ-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OCC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name, 2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide, systematically describes the compound's architecture. The quinazolinone core (positions 2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) serves as the central scaffold, substituted at position 3 with a 4-(2-oxo-2-(propylamino)ethyl)phenyl group. An acetamide side chain at position 1 links to a 2-ethoxyphenyl moiety, creating a multifunctionalized structure (Table 1) .
Table 1: Molecular Descriptors
The stereoelectronic profile, derived from the SMILES string, reveals three hydrogen bond acceptors (two ketones and one amide) and two hydrogen bond donors (amide NH groups), critical for target engagement .
Spectroscopic Characterization
While experimental spectral data for this specific compound remain unpublished, analogous quinazolinones exhibit characteristic IR absorptions at 1680–1720 cm⁻¹ (C=O stretching) and 3200–3350 cm⁻¹ (N-H stretching). ¹H-NMR spectra typically show singlet peaks for aromatic protons (δ 7.2–8.1 ppm), triplet signals for ethoxy methylene (δ 1.4–1.5 ppm), and multiplet patterns for propylamino groups (δ 2.9–3.3 ppm). High-resolution mass spectrometry (HR-MS) would confirm the molecular ion peak at m/z 514.582.
Synthetic Methodologies
Optimization via Green Chemistry
Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional methods (Table 2) . For intermediate formation, microwave irradiation (150°C, 5 min) achieved 93% yield versus 68% under reflux (12 h) .
Table 2: Comparative Synthesis Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 120°C | 150°C |
| Time | 12 h | 5 min |
| Yield | 68% | 93% |
| Energy Consumption | 2.4 kWh | 0.15 kWh |
This approach aligns with green chemistry principles, reducing solvent use by 40% and reaction time by 98% .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Predicted using the SwissADME platform, the compound exhibits:
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LogP: 3.1 ± 0.2 (moderate lipophilicity)
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Water Solubility: 0.02 mg/mL (poor aqueous solubility)
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Polar Surface Area: 115 Ų (moderate membrane permeability)
These properties suggest formulation challenges requiring prodrug strategies or nanocarrier systems for optimal bioavailability.
Metabolic Stability
In silico metabolism predictions (ADMET Lab 2.0) identify potential cytochrome P450 (CYP3A4) mediated oxidation at the ethoxy phenyl group and amide hydrolysis as primary metabolic pathways. Introducing electron-withdrawing groups at the para position could enhance stability, though this requires experimental validation.
Future Research Directions
Synthetic Chemistry Priorities
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Develop enantioselective routes for chiral analogs
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Optimize protecting group strategies for scale-up
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Explore continuous flow synthesis to improve yield
Biological Evaluation Framework
| Assay Type | Protocol | Expected Outcome |
|---|---|---|
| PARP-1 Inhibition | ELISA-based activity assay | IC₅₀ < 50 nM |
| Cytotoxicity | MTT assay (BRCA+/- cell lines) | Selective BRCA+ toxicity |
| Pharmacokinetics | Rat IV/PO administration | Oral bioavailability >30% |
Computational Modeling Needs
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Molecular dynamics simulations of PARP-1 complexes (>100 ns)
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QSAR studies correlating substituents with IC₅₀ values
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Prediction of off-target effects via PharmMapper
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